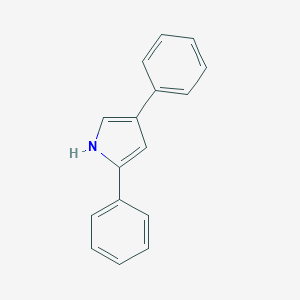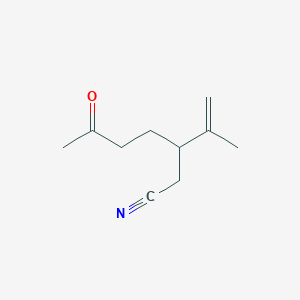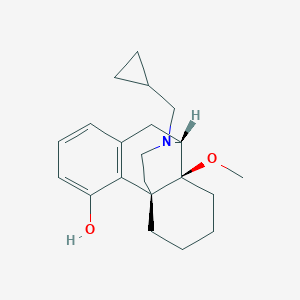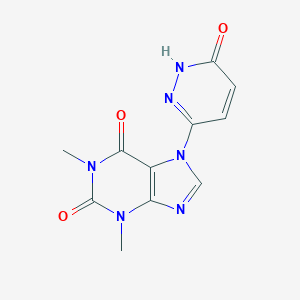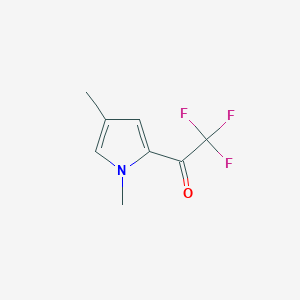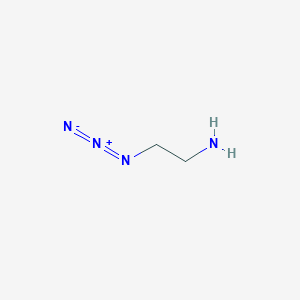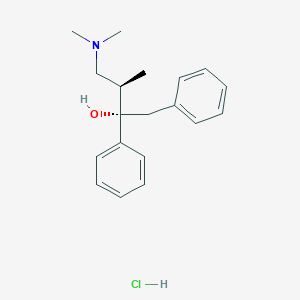
2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-2,3-dihydro-1H-inden-2-ol, commonly known as Indenol, is an organic compound with a wide range of applications in scientific research. It is a structural analog of indole, a naturally occurring heterocyclic aromatic compound found in many plants and animals. Indenol is a versatile compound that can be used as a starting material for the synthesis of various derivatives, and it can also be used in biochemical and physiological studies. We will also discuss the advantages and limitations for lab experiments, and list some possible future directions.
Scientific Research Applications
Heterocyclic Compound Synthesis
Chemical structures similar to "2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol" often serve as key intermediates in the synthesis of heterocyclic compounds. These structures are valuable for generating diverse heterocyclic frameworks that have applications across pharmaceuticals, agrochemicals, and materials science. For example, the reactivity of certain dicyanomethylene derivatives makes them useful building blocks for synthesizing a variety of heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, spiropyrroles, and others. This demonstrates the potential utility of "this compound" in similar synthetic endeavors due to its reactive functionalities and structural versatility (Gomaa & Ali, 2020).
Organic Light-Emitting Diodes (OLEDs)
Compounds with specific structural features are explored for their potential applications in organic optoelectronics, including OLEDs. The structural design and synthesis of materials based on certain organic frameworks, such as BODIPY, have been investigated for use in OLED devices. This research area might be relevant for "this compound," considering its potential for modification and incorporation into organic semiconductors, which could lead to the development of new materials for OLED applications (Squeo & Pasini, 2020).
Biomimetic Studies and Enzymatic Catalysis
The study of enzymes and their biomimetic models offers insights into the mechanism of various biological reactions, including O-atom transfer processes. Research involving certain aminoindanes highlights how structural analogs can be used to investigate the stereochemistry of enzymatic reactions, potentially offering a framework for exploring the catalytic applications of "this compound" in synthetic biology and green chemistry (Blain et al., 2002).
Antimicrobial Applications
The search for new antimicrobial agents is a critical area of research, especially in the context of increasing antibiotic resistance. While the direct antimicrobial potential of "this compound" was not found in the literature, studies on related compounds, such as chitosan and its derivatives, illustrate the broader potential of chemical compounds with unique functionalities to serve as antimicrobial agents. This suggests that "this compound" could be investigated for similar applications, particularly if it possesses structural features conducive to antimicrobial activity (Raafat & Sahl, 2009).
Mechanism of Action
Target of Action
It is suggested that cationic polymers, which target bacterial membranes, are thought to be the last frontier in antibacterial development .
Mode of Action
It is known that cationic polymers interact with bacterial membranes, leading to their disruption . This class of molecules possesses several advantages including a low propensity for emergence of resistance and rapid bactericidal effect .
Biochemical Pathways
It is known that cationic polymers can affect bacterial membrane-related resistance mechanisms .
Pharmacokinetics
It is known that the pharmacokinetics of a compound can significantly impact its bioavailability .
Result of Action
It is known that cationic polymers can have a rapid bactericidal effect .
Action Environment
It is known that environmental conditions can significantly impact the action of a compound .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is hypothesized that it may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
It is speculated that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol at different dosages in animal models are yet to be studied
Transport and Distribution
The transport and distribution of this compound within cells and tissues, including any transporters or binding proteins it interacts with, are yet to be studied
properties
IUPAC Name |
2-(aminomethyl)-1,3-dihydroinden-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-7-10(12)5-8-3-1-2-4-9(8)6-10/h1-4,12H,5-7,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYIWCFPKUDVOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

